molecular formula C20H17N7O3 B267948 8-(2,4-dimethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

8-(2,4-dimethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Cat. No. B267948
M. Wt: 403.4 g/mol
InChI Key: CXPQQHIIHIIXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,4-dimethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly known as DMPT, is a synthetic compound that has gained significant attention in the field of scientific research. DMPT is a heterocyclic organic compound that belongs to the class of azabicyclo compounds. It is a yellowish powder that is soluble in water and has a molecular weight of 424.55 g/mol.

Mechanism of Action

The mechanism of action of DMPT is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. DMPT has been found to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of genes involved in antioxidant defense. DMPT has also been found to inhibit the NF-κB pathway, which is responsible for regulating the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
DMPT has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, which play a crucial role in protecting cells from oxidative damage. DMPT has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

DMPT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water, which makes it easy to administer to experimental animals. However, DMPT has some limitations as well. It has been found to exhibit some toxicity at high doses, which limits its use in certain experiments. In addition, the mechanism of action of DMPT is not fully understood, which makes it difficult to interpret some of the experimental results.

Future Directions

There are several future directions for research on DMPT. One area of interest is the development of new synthetic methods for DMPT that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential applications of DMPT in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of DMPT and its potential side effects. Finally, the development of new derivatives of DMPT with improved properties may lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

DMPT is synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 4-phenyl-2-butanone in the presence of a base such as sodium methoxide. The resulting product is then subjected to a series of reactions that involve the use of reagents such as sodium borohydride, acetic anhydride, and phosphorus pentoxide. The final product is obtained through a purification process that involves the use of chromatography.

Scientific Research Applications

DMPT has been extensively studied for its potential applications in the field of scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. DMPT has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C20H17N7O3

Molecular Weight

403.4 g/mol

IUPAC Name

8-(2,4-dimethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C20H17N7O3/c1-29-12-8-9-13(14(10-12)30-2)18-15-16(11-6-4-3-5-7-11)22-23-19(28)17(15)21-20-24-25-26-27(18)20/h3-10,18,25-26H,1-2H3

InChI Key

CXPQQHIIHIIXGW-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=CC=C5)OC

SMILES

COC1=CC(=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=CC=C5)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=CC=C5)OC

Origin of Product

United States

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